Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
“Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the formula C17H21NO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . One method involves three steps:- A reaction with a zinc/copper couple in diethyl ether and 1,2-dimethoxyethane at 0°C for 19.5 hours .
- A reaction with zinc and ammonium chloride in methanol at 20°C .
- A reaction with potassium tert-butyrate in tetrahydrofuran and tert-butyl alcohol at -78 to 20°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the spiro ring system . The exact linear structure formula and InChI Key are not provided .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with zinc/copper couple, zinc and ammonium chloride, and potassium tert-butyrate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.35 . Other physical and chemical properties such as boiling point, density, and melting point are not provided .Scientific Research Applications
Synthesis of Spirocyclic Compounds : A study by Gurry, McArdle, and Aldabbagh (2015) detailed a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work highlights the importance of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, in creating complex molecular structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).
Anticonvulsant Activity Studies : Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. They found several substituted benzyloxy compounds with comparable or better activity than the parent analog (Farrar et al., 1993).
Dopamine Agonist Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. They discovered that while these compounds didn’t show central nervous system activity, one of the analogs exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).
Synthesis of Novel Derivatives for GPR119 Agonists : Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds, particularly compound 54g, showed potent agonist activity and a favorable pharmacokinetic profile, suggesting potential for therapeutic use (Matsuda et al., 2018).
Copper-Catalyzed Trifluoromethylation : Han, Liu, and Wang (2014) demonstrated a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This method offers a new approach to synthesizing CF3-containing compounds with potential applications in medicinal chemistry (Han, Liu, & Wang, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQGOZJIZFOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Citations
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